Cas no 2034355-37-6 (2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide)
![2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide structure](https://ja.kuujia.com/scimg/cas/2034355-37-6x500.png)
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
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- インチ: 1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14)
- InChIKey: VKVNAWZXIOVNIE-UHFFFAOYSA-N
- ほほえんだ: C(NCCSC1CCOCC1)(=O)C(C)(C)C
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-0506-2mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-5μmol |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-4mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6472-0506-40mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6472-0506-2μmol |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-10mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-5mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-10μmol |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6472-0506-1mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6472-0506-20mg |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
2034355-37-6 | 90%+ | 20mg |
$148.5 | 2023-04-25 |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034355-37-6 and Product Name: 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Compound with the CAS number 2034355-37-6 and the product name 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound includes a dimethyl group at the N-terminal position, a propanamide backbone, and a distinctive side chain featuring an oxan-4-ylsulfanyl moiety. Such structural features not only contribute to its chemical reactivity but also open up diverse possibilities for its utilization in synthetic chemistry and pharmacological studies.
The presence of the oxan-4-ylsulfanyl group in the molecular structure of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is particularly noteworthy. This functional group is known for its ability to participate in various chemical interactions, including hydrogen bonding and metal coordination, which are critical for the design of bioactive molecules. Recent studies have highlighted the role of sulfanyl-containing compounds in modulating biological pathways, making them attractive candidates for therapeutic intervention. The incorporation of this moiety into the propanamide scaffold suggests that the compound may exhibit properties conducive to drug-like characteristics, such as solubility and bioavailability.
In the realm of pharmaceutical research, the development of novel amide derivatives has been a focal point due to their broad spectrum of biological activities. The dimethyl groups at the N-terminal position of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide contribute to steric hindrance, which can influence both the compound's solubility and its interaction with biological targets. This feature is particularly important in medicinal chemistry, where optimizing molecular interactions is key to achieving desired pharmacological effects. The compound's structure also suggests potential for further derivatization, allowing researchers to fine-tune its properties for specific applications.
Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its molecular structure. The virtual screening of databases has identified several promising candidates for further experimental validation, and 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is among those showing encouraging results. Studies using molecular docking simulations have indicated that this compound may interact with various protein targets, including enzymes and receptors involved in inflammatory pathways. Such interactions could make it a valuable asset in the development of novel therapeutic agents.
The synthesis of complex organic molecules like 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide requires meticulous planning and execution. The synthetic route involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution reactions and condensation reactions are commonly employed in constructing the amide bond and introducing the sulfanyl group. The use of advanced synthetic methodologies has significantly improved the efficiency of producing such compounds, making them more accessible for research purposes.
The pharmacological potential of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has been explored in several preclinical studies. These studies have focused on evaluating its effects on cellular pathways relevant to diseases such as cancer and inflammation. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in disease progression. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.
In conclusion, compound with CAS No. 2034355-37-6 and product name 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide represents a promising candidate for future pharmaceutical applications. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing therapeutic strategies across various medical disciplines.
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